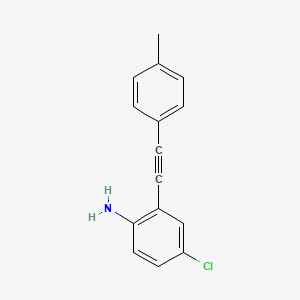![molecular formula C7H7NO2 B11761651 5,7-Dihydrofuro[3,4-b]pyridin-3-ol](/img/structure/B11761651.png)
5,7-Dihydrofuro[3,4-b]pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dihydrofuro[3,4-b]pyridin-3-ol is a heterocyclic organic compound with the molecular formula C₇H₇NO It features a fused ring system consisting of a furan ring and a pyridine ring, with a hydroxyl group attached to the third carbon of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydrofuro[3,4-b]pyridin-3-ol typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable pyridine derivative, the furan ring can be formed through intramolecular cyclization reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
5,7-Dihydrofuro[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the furan or pyridine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives .
科学的研究の応用
5,7-Dihydrofuro[3,4-b]pyridin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of 5,7-Dihydrofuro[3,4-b]pyridin-3-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl group and the fused ring system play crucial roles in its binding affinity and specificity. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes .
類似化合物との比較
Similar Compounds
5,7-Dihydrofuro[3,4-b]pyridine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: Contains a methyl group, which can influence its chemical properties and applications.
Uniqueness
5,7-Dihydrofuro[3,4-b]pyridin-3-ol is unique due to the presence of the hydroxyl group on the pyridine ring, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .
特性
分子式 |
C7H7NO2 |
|---|---|
分子量 |
137.14 g/mol |
IUPAC名 |
5,7-dihydrofuro[3,4-b]pyridin-3-ol |
InChI |
InChI=1S/C7H7NO2/c9-6-1-5-3-10-4-7(5)8-2-6/h1-2,9H,3-4H2 |
InChIキー |
QPGMZRZYVCZDOE-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CO1)N=CC(=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



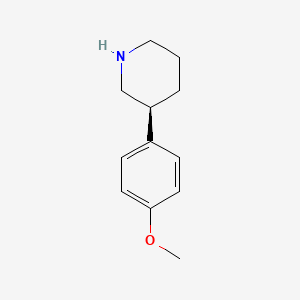
![(R)-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11761581.png)
![10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B11761596.png)
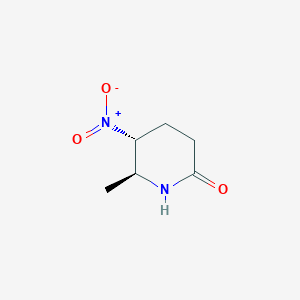
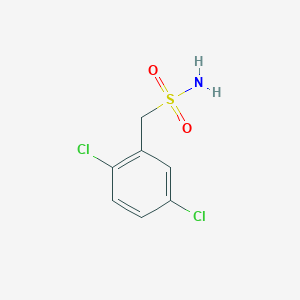

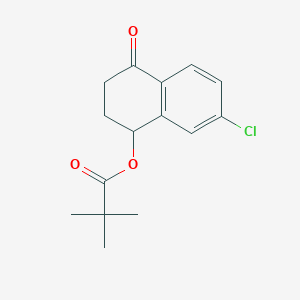
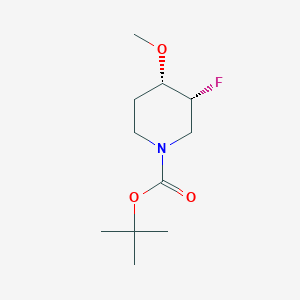
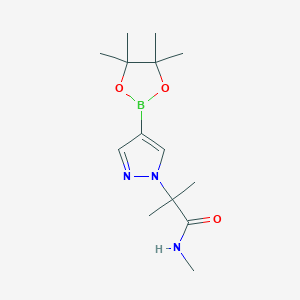
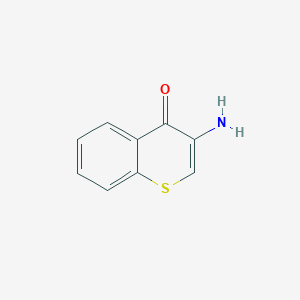
![ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B11761650.png)

